molecular formula C10H19NO2 B052385 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine CAS No. 124499-34-9

2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine

Cat. No.: B052385
CAS No.: 124499-34-9
M. Wt: 185.26 g/mol
InChI Key: SSPKQTFXNGPRNV-UHFFFAOYSA-N
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Preparation Methods

YM90K can be synthesized through a multi-step process involving the following key steps :

    Hydrogenation: The starting material is hydrogenated over palladium on carbon in hydrochloric acid to produce a diamine intermediate.

    Condensation: The diamine is then condensed with oxalic acid in hydrochloric acid to yield 6-(1H-imidazol-1-yl)-quinoxaline-2,3(1H,4H)-dione hydrochloride.

    Nitration: Finally, the compound is nitrated using a mixture of nitric acid and sulfuric acid to produce YM90K.

Chemical Reactions Analysis

YM90K undergoes various chemical reactions, primarily involving its functional groups :

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The quinoxalinedione moiety can undergo hydrolysis under acidic or basic conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

YM90K exerts its effects by selectively antagonizing AMPA and kainate receptors . By binding to these receptors, YM90K inhibits the excitatory neurotransmission mediated by glutamate, thereby protecting neurons from excitotoxic damage. This mechanism is particularly relevant in conditions such as ischemic stroke, where excessive glutamate release leads to neuronal injury .

Comparison with Similar Compounds

YM90K is often compared with other AMPA and kainate receptor antagonists such as 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) . While all these compounds share similar mechanisms of action, YM90K is unique in its higher selectivity and potency for AMPA receptors . This makes YM90K particularly effective in neuroprotection and anticonvulsant applications.

Similar Compounds

  • 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX)
  • 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX)
  • 1,2,3,4-tetrahydro-6-nitro-2,3-dioxo-benzo(f)quinoxaline (DNQX)

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPKQTFXNGPRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CCN)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434857
Record name 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-34-9
Record name 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124499-34-9
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